(2Z)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE
Overview
Description
(2Z)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is a complex organic compound that features a tert-butyl group, an indole moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of the indole moiety, the introduction of the nitrophenyl group, and the final coupling with the tert-butyl benzamide. Common synthetic routes may involve:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Nitrophenyl Group: This step may involve nitration reactions, where a nitro group is introduced to the aromatic ring.
Coupling Reactions: The final step involves coupling the indole and nitrophenyl intermediates with tert-butyl benzamide using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(2Z)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.
Materials Science: Could be used in the development of organic semiconductors or other advanced materials.
Biological Studies: May serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could play a role in binding to biological targets, while the nitrophenyl group might be involved in redox reactions or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-isopropylbenzamide
- 4-tert-butyl-N,N-diethylbenzamide
- 4-tert-butyl-N-cyclohexylbenzamide
Uniqueness
(2Z)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the indole moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique properties in scientific research applications.
Properties
IUPAC Name |
4-tert-butyl-N-[(Z)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O4/c1-20-25(26-10-5-6-11-27(26)33-20)16-17-32-30(37)28(19-21-8-7-9-24(18-21)35(38)39)34-29(36)22-12-14-23(15-13-22)31(2,3)4/h5-15,18-19,33H,16-17H2,1-4H3,(H,32,37)(H,34,36)/b28-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWDASXAUIVJQ-USHMODERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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